molecular formula C18H24Cl2N2O2 B6288610 1,2-Bis(2-chloroacetamido)diamantane CAS No. 2077236-62-3

1,2-Bis(2-chloroacetamido)diamantane

Cat. No.: B6288610
CAS No.: 2077236-62-3
M. Wt: 371.3 g/mol
InChI Key: LAUUVTUXSYLZDI-UHFFFAOYSA-N
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Description

1,2-Bis(2-chloroacetamido)diamantane is a specialized diamondoid derivative designed for advanced materials research. This compound synergizes the unique properties of the diamantane core with the reactive versatility of chloroacetamide functional groups. The diamantane (congress of adamantane) scaffold provides exceptional rigidity, thermal stability, and lipophilicity, making it an ideal building block for high-performance polymers . Research into diamantane diamines has identified them as key intermediates for the development of new high-strength polymeric materials . The 1,2-disubstitution pattern on the diamondoid core introduces chirality, which can be exploited in applications such as enantioselective catalysis or the synthesis of enantiopure compounds . The chloroacetamide groups serve as reactive handles for further synthetic modification. Chloroacetamide is known to participate in various chemical reactions, making it a valuable precursor in pharmaceutical and herbicide manufacturing . In this molecule, these groups allow researchers to functionalize the robust diamantane core, potentially creating novel monomers for polyamides, polyimides, or other polymeric networks with enhanced mechanical properties and thermal resistance. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Handling should be conducted by qualified professionals in a controlled laboratory setting. As with related chloroacetamides, this material is toxic if swallowed and is a skin and eye irritant .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUUVTUXSYLZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Bis(2-chloroacetamido)diamantane typically involves the functionalization of adamantane derivatives. One common method includes the radical functionalization of adamantane, where carbocation or radical intermediates are used to achieve the desired substitution . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Bis(2-chloroacetamido)diamantane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.

    Reduction: Reduction reactions often involve the use of reducing agents like borane-tetrahydrofuran (BH3·THF).

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives .

Scientific Research Applications

1,2-Bis(2-chloroacetamido)diamantane has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various functional adamantane derivatives.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts

Mechanism of Action

The mechanism by which 1,2-Bis(2-chloroacetamido)diamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s rigid polycyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds from the evidence, highlighting key differences in properties, hazards, and applications.

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Key Features
1,2-Bis(2-chloroacetamido)diamantane Diamantane Chloroacetamido Rigid, hydrophobic core; potential for nucleophilic substitution at Cl sites.
2-Cyano-N-[(methylamino)carbonyl]acetamide Linear chain Cyano, methylamino carbonyl Flexible backbone; cyano group may enhance polarity and reactivity .
2,3-Bis(2,6-di-i-propylphenylimino)butane Butane linker Phenylimino Bulky aryl substituents; high melting point (104–106°C) .
Bis(2-aminoethyl)amine Ethylene diamine Primary amines Flexible, hydrophilic; used in chelation or polymer synthesis .

Physicochemical Properties

  • Thermal Stability: The diamantane core in this compound likely confers higher thermal stability compared to linear analogs like Bis(2-aminoethyl)amine, which lacks rigid scaffolding .
  • Solubility: Chloroacetamido groups may reduce solubility in polar solvents relative to hydrophilic amines (e.g., Bis(2-aminoethyl)amine) but enhance compatibility with organic matrices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-Bis(2-chloroacetamido)diamantane, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting 1,2-diamantanediamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Post-reaction, purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity is confirmed via HPLC (>98%) and melting point analysis. For analogs like bis(2-chloroacetamido)anthraquinones, similar protocols are employed, with structural validation using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^{1}\text{H} NMR : To confirm diamantane backbone symmetry and chloroacetamido proton environments.
  • FTIR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~650 cm1^{-1} (C-Cl) validate functional groups.
  • HRMS : Exact mass determination ensures molecular formula accuracy.
    Cross-referencing with computational simulations (e.g., DFT for NMR predictions) enhances reliability .

Q. How should researchers design preliminary cytotoxicity assays for this compound?

  • Methodological Answer : Use the MTT assay on adherent cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations ranging from 1–100 µM. Include triplicate wells and normalize viability to untreated controls. For bis(2-chloroacetamido)anthraquinones, IC50_{50} values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can steric hindrance in the diamantane core be mitigated during derivatization?

  • Methodological Answer : Steric effects are minimized using:

  • High-dilution techniques : To reduce intermolecular side reactions.
  • Microwave-assisted synthesis : Enhances reaction efficiency under controlled temperatures.
  • Bulky base selection : DBU or DIPEA improves deprotonation kinetics.
    Reaction progress is monitored via 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) or inline FTIR .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) and protic (ethanol, water) solvents using dynamic light scattering (DLS) to detect aggregation. For quantitative analysis, employ UV-Vis spectroscopy with a calibration curve. Note temperature dependence (e.g., 25°C vs. 37°C) and report via controlled experiments .

Q. How to address discrepancies between in vitro cytotoxicity and in vivo efficacy?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies to assess bioavailability, plasma half-life, and metabolite profiling (LC-MS/MS). Use murine xenograft models with HPLC-based tumor homogenate analysis to quantify drug accumulation. Adjust dosing regimens based on PK/PD modeling .

Q. What advanced techniques confirm regioselectivity in substitution reactions?

  • Methodological Answer : Employ 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to map amide nitrogen environments. Single-crystal X-ray diffraction (SCXRD) provides unambiguous regiochemical assignment. For dynamic systems, use variable-temperature NMR to study conformational stability .

Q. How to evaluate hydrolytic stability under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0). Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours. Identify hydrolytic byproducts (e.g., free diamantanediamine) using MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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